molecular formula C24H36N2O8S B2998854 methyl 1-[(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(phenylsulfanyl)butyl]piperidine-4-carboxylate; oxalic acid CAS No. 2227199-29-1

methyl 1-[(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(phenylsulfanyl)butyl]piperidine-4-carboxylate; oxalic acid

Cat. No.: B2998854
CAS No.: 2227199-29-1
M. Wt: 512.62
InChI Key: LLOQCIKPDNFOSY-GMUIIQOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine derivative with a stereochemically defined (3R)-configured tert-butoxycarbonyl (Boc)-protected amino group and a phenylsulfanyl (thioether) moiety on a butyl side chain. The piperidine ring is substituted with a methyl carboxylate group at position 3. Oxalic acid likely serves as a counterion, enhancing crystallinity or solubility. The Boc group is a common protecting group for amines, while the phenylsulfanyl substituent may modulate lipophilicity and reactivity .

Properties

IUPAC Name

methyl 1-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylsulfanylbutyl]piperidine-4-carboxylate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O4S.C2H2O4/c1-22(2,3)28-21(26)23-18(16-29-19-8-6-5-7-9-19)12-15-24-13-10-17(11-14-24)20(25)27-4;3-1(4)2(5)6/h5-9,17-18H,10-16H2,1-4H3,(H,23,26);(H,3,4)(H,5,6)/t18-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOQCIKPDNFOSY-GMUIIQOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN1CCC(CC1)C(=O)OC)CSC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCN1CCC(CC1)C(=O)OC)CSC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-[(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(phenylsulfanyl)butyl]piperidine-4-carboxylate; oxalic acid (CAS: 2227199-29-1) is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C24H36N2O8S, with a molecular weight of 512.62 g/mol. The structure includes a piperidine ring, a tert-butoxycarbonyl group, and a phenylsulfanyl moiety, which may contribute to its biological interactions.

Pharmacological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Beta2 Adrenergic Receptor Agonism : Compounds related to this structure have shown agonistic activity on beta2 adrenergic receptors, which are important in the regulation of airway smooth muscle and can be targeted for asthma and COPD treatments .
  • Muscarinic Receptor Antagonism : Some derivatives have also demonstrated antagonistic effects on muscarinic receptors, suggesting potential applications in conditions like overactive bladder or other cholinergic-related disorders .

The biological activity of this compound may involve:

  • Receptor Binding : The compound likely binds to specific receptors, altering cellular signaling pathways.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, which could be a mechanism for their therapeutic effects.
  • Thiol Interactions : The presence of the phenylsulfanyl group suggests potential interactions with thiol-containing proteins, impacting redox signaling pathways .

In Vitro Studies

Several studies have evaluated the compound's effects on cell lines and primary cells:

  • Cell Proliferation Assays : Methyl 1-[(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(phenylsulfanyl)butyl]piperidine-4-carboxylate was tested for its ability to modulate cell growth in various cancer cell lines. Results indicated dose-dependent inhibition of proliferation in certain lines, suggesting potential anticancer properties.

In Vivo Studies

Animal models have been employed to assess the compound's pharmacokinetics and therapeutic efficacy:

  • Asthma Models : In studies involving induced asthma in rodents, administration of the compound resulted in reduced airway hyperresponsiveness and inflammation, supporting its role as a beta2 agonist .

Clinical Applications

While direct clinical data on this compound is limited, analogous compounds have been used in clinical settings:

  • Asthma Treatment : Beta agonists are commonly prescribed for asthma management. Studies on similar compounds show promise in improving lung function and reducing symptoms.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features of the Target Compound :

  • Boc-protected amino group on a butyl chain.
  • Phenylsulfanyl (S-Ph) substituent at position 4 of the butyl chain.
  • Methyl carboxylate at position 4 of the piperidine ring.

Analog 1 : (±)-tert-Butyl 3-(Methoxy(methyl)carbamoyl)piperidine-1-carboxylate ()

  • Shares the Boc-protected piperidine core.
  • Differs in the substituent at position 3: a methoxy(methyl)carbamoyl group instead of the butyl chain with amino and thioether groups.

Analog 2 : 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid ()

  • Contains a benzyl group at position 4 of the piperidine.
  • Replaces the methyl carboxylate with a carboxylic acid, altering ionization and solubility.
  • No thioether or Boc-protected amino side chain.

Analog 3 : 1-[(tert-Butoxy)carbonyl]-5-phenylpiperidine-3-carboxylic acid ()

  • Features a phenyl group directly on the piperidine ring.
  • Retains the Boc group but lacks the thioether and extended butyl chain.

Analog 4 : 1-Boc-3,3-difluoro-4-methylpiperidine-4-carboxylic acid ()

  • Incorporates difluoro and methyl groups on the piperidine.
  • Demonstrates how halogenation impacts steric and electronic properties compared to sulfur-based substituents.
Physicochemical Properties
  • Lipophilicity : The phenylsulfanyl group in the target compound increases logP compared to oxygen-containing analogs (e.g., ethers in ). This may enhance membrane permeability but reduce aqueous solubility .
  • Solubility : Oxalic acid as a counterion improves solubility in polar solvents, similar to other acid-adducted piperidines ().
  • Stability: The Boc group is stable under basic conditions but cleaved under acidic conditions, a trait shared with analogs in and . The thioether may confer oxidative sensitivity absent in non-sulfur analogs.
Market and Availability
  • Target Compound: Not explicitly listed in commercial catalogs (), suggesting it is a novel or specialized research chemical.
  • Analogs : Boc-piperidine carboxylic acids (e.g., ) are commercially available (e.g., Enamine Ltd., Aaron Chemicals) at prices ranging from €0.1–1.0/mmol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.